Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate
Overview
Description
Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C10H18ClNO2 and a molecular weight of 219.71 g/mol . This compound is part of the piperidine family, which includes many pharmaceuticals and alkaloids . It is primarily used in research settings and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate typically involves the reaction of piperidine with 2-chloroethyl chloroformate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and continuous flow reactors may be used to maintain consistent production . Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, solvents like dichloromethane, and bases like triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloroethyl group.
Oxidation Reactions: N-oxides or other oxidized derivatives of the piperidine ring.
Reduction Reactions: Alcohols formed from the reduction of the ester group.
Scientific Research Applications
Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function . This compound can also act as an inhibitor or activator of certain enzymes, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloroethyl)piperidine-1-carboxylic acid
- 2-(2-Chloroethyl)piperidine-1-carboxylic acid methyl ester
- 2-(2-Chloroethyl)piperidine-1-carboxylic acid propyl ester
Uniqueness
Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . Its ethyl ester group makes it more lipophilic compared to its methyl or propyl ester counterparts, potentially affecting its solubility and bioavailability .
Properties
IUPAC Name |
ethyl 2-(2-chloroethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-2-14-10(13)12-8-4-3-5-9(12)6-7-11/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYIPJCZAUNTHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCCC1CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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